molecular formula C14H19F3N2O B596355 Desmethoxy Fluvoxamine CAS No. 1217216-82-4

Desmethoxy Fluvoxamine

Cat. No.: B596355
CAS No.: 1217216-82-4
M. Wt: 288.314
InChI Key: QYWVEFPUVMRRCU-CPNJWEJPSA-N
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Preparation Methods

The synthesis of desmethoxy fluvoxamine involves several steps, starting from the precursor fluvoxamine. The synthetic route typically includes the following steps:

    Formation of the oxime: The precursor compound undergoes a reaction with hydroxylamine to form the oxime derivative.

    Reduction: The oxime is then reduced to the corresponding amine.

    Substitution: The amine undergoes a substitution reaction to introduce the trifluoromethyl group.

Industrial production methods for this compound are similar to those used for fluvoxamine, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Desmethoxy fluvoxamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydroxylamine for oxime formation, reducing agents like lithium aluminum hydride for reduction, and trifluoromethylating agents for substitution reactions. The major products formed from these reactions are typically the corresponding amines and substituted derivatives .

Mechanism of Action

Biological Activity

Desmethoxy fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, has garnered attention for its biological activities beyond its primary use as an antidepressant. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in inflammatory and neurodegenerative conditions.

This compound is structurally related to fluvoxamine, which primarily acts by inhibiting the reuptake of serotonin in the brain. This action enhances serotonin levels in the synaptic cleft, contributing to its antidepressant effects. However, this compound may exhibit distinct biological activities due to its unique chemical structure.

Pharmacokinetics

Research indicates that this compound may influence the pharmacokinetics of other drugs. For example, it has been shown to inhibit the metabolism of diazepam, leading to increased plasma concentrations and prolonged half-life of the drug. This interaction suggests that this compound could affect the efficacy and safety profiles of co-administered medications .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of fluvoxamine and its derivatives. This compound has been observed to suppress cyclooxygenase-2 (COX-2) expression in macrophages, which is a critical mediator in inflammatory responses. In vitro studies demonstrated a significant reduction in COX-2 levels when macrophages were treated with this compound, indicating its potential as an anti-inflammatory agent .

Table 1: Effects of this compound on COX-2 Expression

Concentration (M)COX-2 Expression (%)
10^-665
10^-740
10^-8No significant change

Neuroprotective Properties

In addition to its anti-inflammatory effects, this compound has been shown to stimulate oligodendrogenesis in neural stem cells (NSCs). This activity is particularly relevant for conditions such as multiple sclerosis (MS), where demyelination is a hallmark feature. Studies indicated that treatment with this compound led to increased proliferation and differentiation of NSCs into oligodendrocytes, which are essential for myelin production .

Case Study: Efficacy in Multiple Sclerosis Models

In an experimental autoimmune encephalomyelitis model (a common animal model for MS), treatment with this compound significantly reduced immune cell infiltration and demyelination plaques in spinal cord tissues. The results showed enhanced expression of myelin basic protein (MBP) and glial fibrillary acidic protein (GFAP), markers indicative of oligodendrocyte activity .

Clinical Implications and Future Directions

The potential therapeutic applications of this compound extend into various fields including psychiatry, immunology, and neurology. Its ability to modulate inflammatory responses while promoting neuroprotection positions it as a candidate for further clinical investigation.

Table 2: Summary of Clinical Findings

Study FocusFindings
Anti-inflammatory effectsSignificant reduction in COX-2 expression in macrophages
Neuroprotection in MSEnhanced oligodendrogenesis and reduced demyelination in animal models
Pharmacokinetic interactionsInhibition of diazepam metabolism leading to increased plasma concentrations

Properties

IUPAC Name

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWVEFPUVMRRCU-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217216-82-4
Record name Desmethoxy fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHOXY FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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